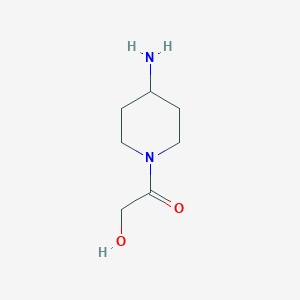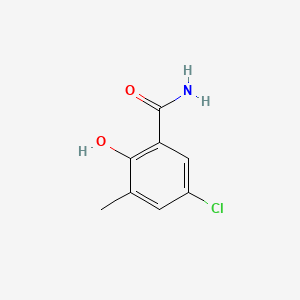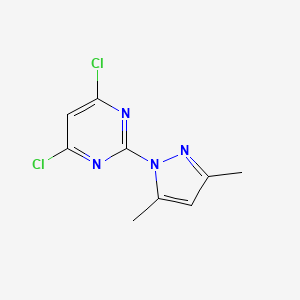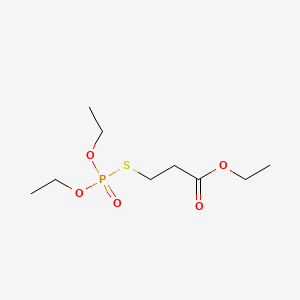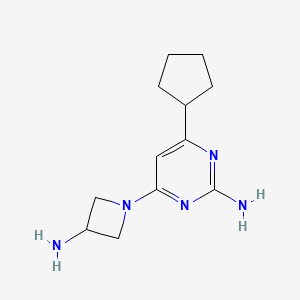
4-(3-Amino-azetidin-1-yl)-6-cyclopentyl-pyrimidin-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Amino-azetidin-1-yl)-6-cyclopentyl-pyrimidin-2-ylamine is a compound known for its high affinity as a non-imidazole histamine H3 receptor agonist. This compound has shown significant potential in central nervous system activity, making it a subject of interest in medicinal chemistry .
Preparation Methods
The synthesis of 4-(3-Amino-azetidin-1-yl)-6-cyclopentyl-pyrimidin-2-ylamine involves several steps. One common method includes the neutralization of 4-methyl-6-(3-(methylamino)azetidin-1-yl)pyrimidin-2-amine with ammonia solution in methanol, followed by filtration and evaporation of the solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
4-(3-Amino-azetidin-1-yl)-6-cyclopentyl-pyrimidin-2-ylamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(3-Amino-azetidin-1-yl)-6-cyclopentyl-pyrimidin-2-ylamine has a wide range of scientific research applications:
Chemistry: It is used as a tool compound in the study of histamine H3 receptors.
Biology: The compound’s ability to regulate neurotransmitter release makes it valuable in neurobiological research.
Medicine: Its central nervous system activity suggests potential therapeutic applications for conditions like sleep disorders, cognitive impairments, and appetite regulation.
Industry: The compound’s unique properties make it a candidate for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3-Amino-azetidin-1-yl)-6-cyclopentyl-pyrimidin-2-ylamine involves its role as a histamine H3 receptor agonist. It binds to the H3 receptor, regulating the release of neurotransmitters such as histamine, acetylcholine, serotonin, noradrenaline, and dopamine. This regulation affects various physiological processes, including sleep-wake cycles, cognition, and food intake .
Comparison with Similar Compounds
Compared to other histamine H3 receptor agonists, 4-(3-Amino-azetidin-1-yl)-6-cyclopentyl-pyrimidin-2-ylamine stands out due to its non-imidazole structure. Similar compounds include:
- 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine
- VUF16839 (14d)
These compounds share similar binding modes and pharmacological profiles but differ in their specific chemical structures and activities .
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
4-(3-aminoazetidin-1-yl)-6-cyclopentylpyrimidin-2-amine |
InChI |
InChI=1S/C12H19N5/c13-9-6-17(7-9)11-5-10(15-12(14)16-11)8-3-1-2-4-8/h5,8-9H,1-4,6-7,13H2,(H2,14,15,16) |
InChI Key |
DMQGRIJTXNTELD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC(=NC(=N2)N)N3CC(C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





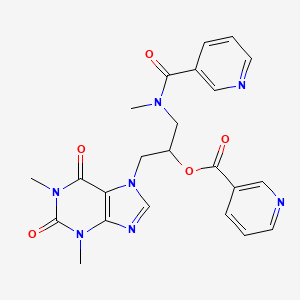
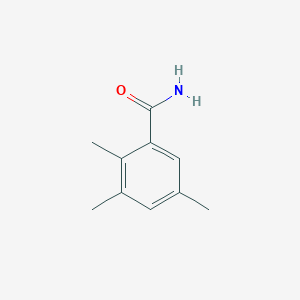
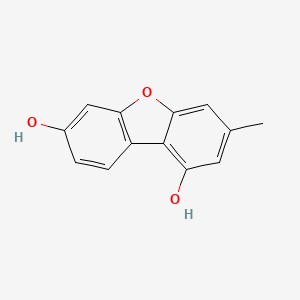
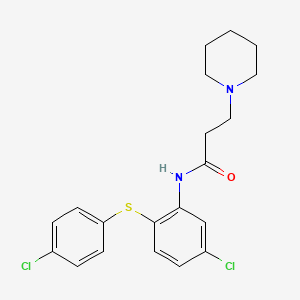

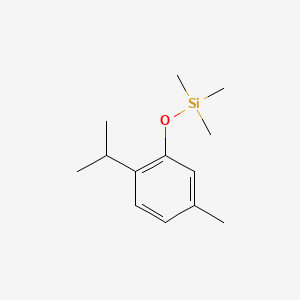
![8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione](/img/structure/B13943022.png)
